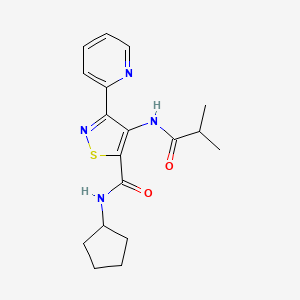

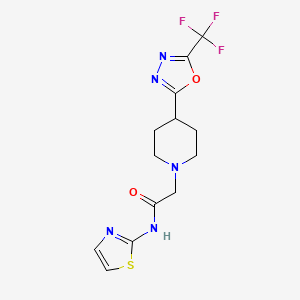

![molecular formula C19H13ClN4O B2535583 3-cloro-N-(3-{imidazo[1,2-a]pirimidin-2-il}fenil)benzamida CAS No. 863020-22-8](/img/structure/B2535583.png)

3-cloro-N-(3-{imidazo[1,2-a]pirimidin-2-il}fenil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . In the synthesis, particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are an important class of fused nitrogen-bridged heterocyclic compounds .Chemical Reactions Analysis

The construction of an imidazo[1,2-a]pyridine core has been developed mostly on the basis of metal catalyzed reactions and functionalizations . The most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton have been summarized .Aplicaciones Científicas De Investigación

Síntesis Orgánica y Química Farmacéutica

Las imidazo[1,2-a]piridinas, que forman parte de la estructura del compuesto, son andamiajes heterocíclicos valiosos en la síntesis orgánica y la química farmacéutica . La funcionalización directa de este valioso andamiaje se ha considerado como una de las estrategias más eficientes para la construcción de derivados de imidazo[1,2-a]piridina .

Reacciones Radicales

Se han resumido los avances recientes en reacciones radicales para la funcionalización directa de imidazo[1,2-a]piridinas. Estas incluyen estrategias de catálisis por metales de transición, oxidación sin metales y fotocatálisis .

Agentes Antituberculosos

Se han desarrollado análogos de imidazo[1,2-a]piridina como agentes antituberculosos . Algunos ejemplos de imidazo[1,2-a]piridina exhiben una actividad significativa contra la TB multirresistente (MDR-TB) y la TB extremadamente resistente a los medicamentos (XDR-TB) .

Inhibidores Covalentes

La imidazo[1,2-a]piridina se ha utilizado como el núcleo central para el desarrollo de inhibidores covalentes . Esto se logró mediante la síntesis de una serie de nuevos inhibidores de KRAS G12C facilitados por la reacción de Groebke–Blackburn–Bienaymè .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have shown strong inhibition against ddr1 , a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling.

Biochemical Pathways

Given its potential inhibition of ddr1 , it may affect pathways related to cell adhesion, proliferation, and extracellular matrix remodeling.

Result of Action

If the compound inhibits ddr1 , it could potentially disrupt cell adhesion, proliferation, and extracellular matrix remodeling, leading to various cellular effects.

Propiedades

IUPAC Name |

3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O/c20-15-6-1-5-14(10-15)18(25)22-16-7-2-4-13(11-16)17-12-24-9-3-8-21-19(24)23-17/h1-12H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLXRKPIQGGZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

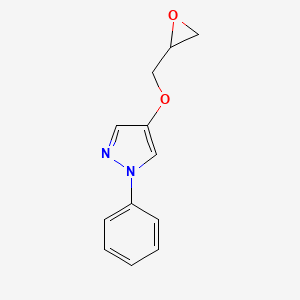

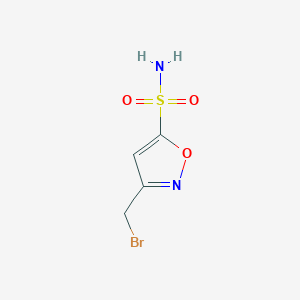

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2535504.png)

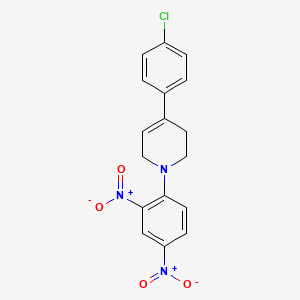

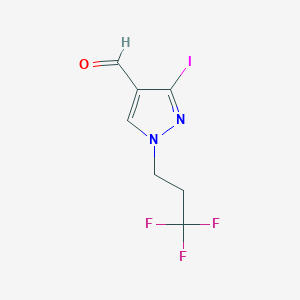

![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2535508.png)

![(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2535510.png)

![N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2535516.png)

![{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride](/img/structure/B2535520.png)

![4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2535521.png)

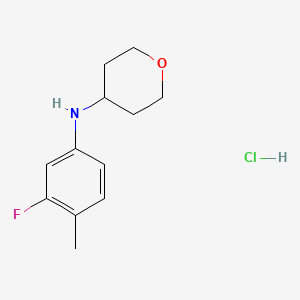

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2535522.png)